molecular formula C25H18FNO B14119641 N-(4-benzoylphenyl)-4-fluoro-N-phenylaniline

N-(4-benzoylphenyl)-4-fluoro-N-phenylaniline

Katalognummer: B14119641
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: LPGSLVQHDLDRMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-benzoylphenyl)-4-fluoro-N-phenylaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further substituted with a fluorine atom and an aniline group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzoylphenyl)-4-fluoro-N-phenylaniline typically involves the reaction of 4-fluoroaniline with 4-benzoylphenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-benzoylphenyl)-4-fluoro-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Substituted aromatic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(4-benzoylphenyl)-4-fluoro-N-phenylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as photoresponsive polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of N-(4-benzoylphenyl)-4-fluoro-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

N-(4-benzoylphenyl)-4-fluoro-N-phenylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorine atom and a benzoyl group, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C25H18FNO

Molekulargewicht

367.4 g/mol

IUPAC-Name

[4-(N-(4-fluorophenyl)anilino)phenyl]-phenylmethanone

InChI

InChI=1S/C25H18FNO/c26-21-13-17-24(18-14-21)27(22-9-5-2-6-10-22)23-15-11-20(12-16-23)25(28)19-7-3-1-4-8-19/h1-18H

InChI-Schlüssel

LPGSLVQHDLDRMV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.